

A Cross-Validation of Experimental Results: Trimethylstannyldimethylvinylsilane in Palladium-Catalyzed Cross-Coupling Reactions

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Compound of Interest		
Compound Name:	Trimethylstannyldimethylvinylsilan	
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For researchers, scientists, and drug development professionals, the selection of a robust and efficient cross-coupling methodology is paramount for the synthesis of complex molecules and novel chemical entities. This guide provides a comparative analysis of

Trimethylstannyldimethylvinylsilane in the context of Stille cross-coupling reactions, benchmarked against contemporary alternatives such as Suzuki-Miyaura and Hiyama-Denmark couplings. The data presented herein is intended to facilitate an informed decision-making process for synthetic chemists engaged in discovery and process development.

The introduction of a vinyl group is a crucial transformation in the synthesis of numerous biologically active molecules, including kinase inhibitors and various heterocyclic scaffolds.[1] [2][3] **Trimethylstannyldimethylvinylsilan**e serves as a vinylating reagent in the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] However, the inherent toxicity of organotin compounds has spurred the development of alternative, less hazardous methodologies.[5] This guide presents a cross-validation of experimental outcomes, comparing the performance of **Trimethylstannyldimethylvinylsilan**e with vinylsilanes in Suzuki-Miyaura and Hiyama-Denmark cross-coupling reactions.

Comparative Analysis of Cross-Coupling Reactions

The following tables summarize quantitative data from published experimental results, offering a direct comparison of reaction conditions and yields for the Stille reaction using a vinylstannane and the Hiyama-Denmark and Suzuki-Miyaura reactions using vinylsilanes.



Reac tion Type	Vinyl ating Reag ent	Aryl Halid e	Catal yst	Ligan d	Base / Additi ve	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
Stille	1- Subst ituted Vinyls tanna ne	Aryl Bromi de	Pd(P Ph₃)₂ Cl₂	-	CuO	DMF	130 (μW)	-	89	[6]
Stille	Vinylt ributyl tin	Aryl Triflat e	Pd(P Ph₃)₄	-	LiCl	THF	62	-	-	[6]
Hiya ma- Denm ark	Dimet hyl(5- methy Ifuryl) vinylsi lane	4- Chlor o- N,N- dimet hylani line	Pd- G3- Xantp hos	Xantp hos	KOSi Me₃	THF/ DMA	80	24	95	[7][8]
Hiya ma- Denm ark	Dimet hyl(5- methy lfuryl) vinylsi lane	4- Brom o- N,N- dimet hylani line	Pd- G3- Xantp hos	Xantp hos	KOSi Me₃	THF/ DMA	80	24	93	[7][8]
Hiya ma- Denm ark	Dimet hyl(5- methy Ifuryl) vinylsi lane	4- lodo- N,N- dimet hylani line	Pd- G3- Xantp hos	Xantp hos	KOSi Me₃	THF/ DMA	80	24	88	[7][8]



Suzu ki- Miyau ra	Oxyg en- Subst ituted Allylb orona te	4- Brom obenz onitril e	Pd(O Ac)2	SPho s	K₃PO ₄	1,4- Dioxa ne	80	12	98	[9]
Suzu ki- Miyau ra	Oxyg en- Subst ituted Allylb orona te	4- lodob enzon itrile	Pd(O Ac)2	SPho s	K₃PO 4	1,4- Dioxa ne	80	12	97	[9]
Suzu ki- Miyau ra	Oxyg en- Subst ituted Allylb orona te	4- (Triflu orom ethyl) pheny I triflate	Pd(O Ac)2	SPho s	K₃PO ₄	1,4- Dioxa ne	80	12	95	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Stille Cross-Coupling of a 1-Substituted Vinylstannane[6]

Materials:

- Aryl Bromide (1.0 equiv)
- 1-Substituted Vinylstannane (1.2 equiv)



- Pd(PPh₃)₂Cl₂ (7 mol %)
- CuO (1.5 equiv)
- DMF

Procedure: The aryl bromide, 1-substituted vinylstannane, Pd(PPh₃)₂Cl₂, and CuO are combined in DMF in a microwave vial. The reaction mixture is heated in a microwave reactor at 130 °C until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered to remove insoluble inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired vinylated arene.

Hiyama-Denmark Cross-Coupling of a Dimethyl(5-methylfuryl)vinylsilane[7][8]

Materials:

- Aryl Halide (1.5 equiv)
- Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv)
- Pd-G3-Xantphos (5 mol %)
- Xantphos (5 mol %)
- KOSiMe₃ (2.0 equiv)
- THF/DMA (1:1)

Procedure: In an inert atmosphere glovebox, the aryl halide, dimethyl(5-methylfuryl)vinylsilane, Pd-G3-Xantphos, Xantphos, and KOSiMe₃ are combined in a vial. THF and DMA are added, and the vial is sealed. The reaction mixture is heated at 80 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous



sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.

Suzuki-Miyaura Cross-Coupling of an Oxygen-Substituted Allylboronate[9]

Materials:

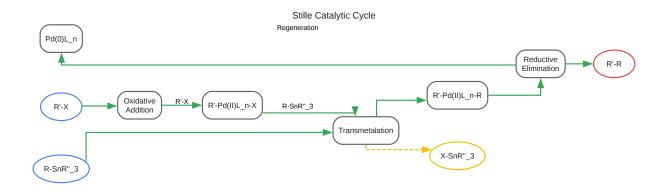
- Aryl/Vinyl (Pseudo)Halide (1.0 equiv)
- Oxygen-Substituted Allylboronate (1.2 equiv)
- Pd(OAc)₂ (5 mol %)
- SPhos (10 mol %)
- K₃PO₄ (2.0 equiv)
- 1,4-Dioxane

Procedure: A mixture of the aryl/vinyl (pseudo)halide, oxygen-substituted allylboronate, Pd(OAc)₂, SPhos, and K₃PO₄ in 1,4-dioxane is stirred at 80 °C for 12 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the corresponding allylic siloxane.

Visualizing Reaction Pathways and Workflows

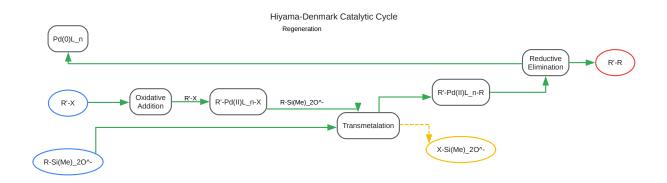
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of the Stille, Hiyama-Denmark, and Suzuki-Miyaura reactions, as well as a general experimental workflow.





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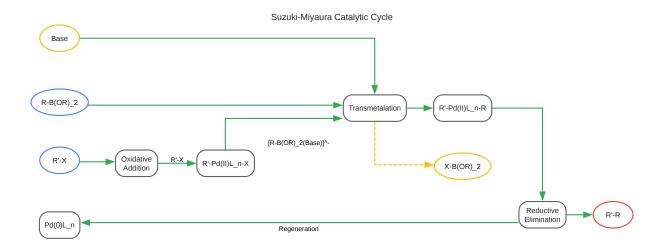
Caption: Catalytic cycle of the Stille cross-coupling reaction.



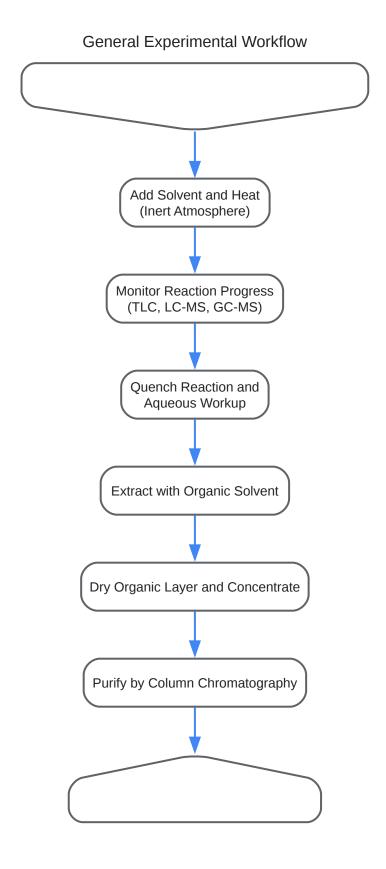
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Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.









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